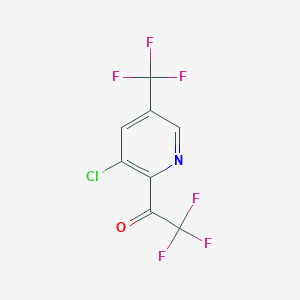
1-(3-Chloro-5-(trifluorométhyl)pyridin-2-yl)-2,2,2-trifluoroéthanone
Vue d'ensemble
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C8H2ClF6NO and its molecular weight is 277.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche Agrochimique Synthèse de Dérivés de Pyridine
En recherche agrochimique, ce composé est utilisé pour synthétiser des dérivés de pyridine. Ces dérivés jouent un rôle important dans le développement de nouveaux agrochimiques pour protéger les cultures et contrôler les ravageurs .
Recherche en Protéomique Dérivés d'Homopipérazine
Il est également utilisé pour produire des dérivés d'homopipérazine pour la recherche en protéomique, contribuant à l'étude des protéines et de leurs fonctions .
Activité Antimicrobienne Ciblant la Prolifération Bactérienne
Le composé a été étudié pour son activité antimicrobienne, ciblant spécifiquement la prolifération bactérienne en inhibant les enzymes essentielles .
Mécanisme D'action
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The related compound ml267 exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that our compound might interact with its targets in a similar manner, leading to inhibition of the enzyme’s activity.
Biochemical Pathways
The inhibition of pptases by ml267 attenuates secondary metabolism and thwarts bacterial growth . This suggests that our compound might affect similar pathways, leading to downstream effects on bacterial metabolism and growth.
Pharmacokinetics
The related compound ml267 has been reported to have favorable in vitro adme properties and in vivo pharmacokinetic profiles , suggesting that our compound might have similar properties impacting its bioavailability.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that our compound might have similar effects on the production of certain metabolites in bacteria.
Analyse Biochimique
Biochemical Properties
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth.
Cellular Effects
The effects of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit bacterial growth without causing rapid cytotoxic responses in human cells . This indicates its potential as a selective antibacterial agent.
Molecular Mechanism
At the molecular level, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of bacterial phosphopantetheinyl transferase, thereby disrupting essential post-translational modifications required for bacterial viability . This inhibition leads to a reduction in the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged inhibition of bacterial growth
Dosage Effects in Animal Models
The effects of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone within cells and tissues are influenced by various transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity
Subcellular Localization
The subcellular localization of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding these localization mechanisms is crucial for optimizing its therapeutic potential.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF6NO/c9-4-1-3(7(10,11)12)2-16-5(4)6(17)8(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUQUGFAMSTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


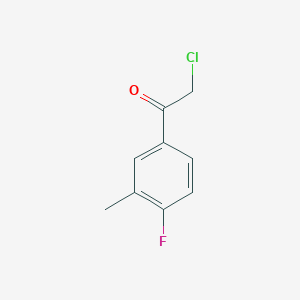
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)
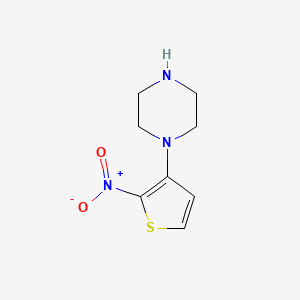
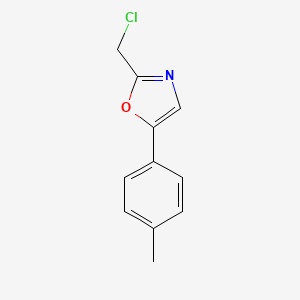
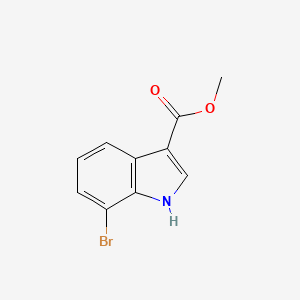
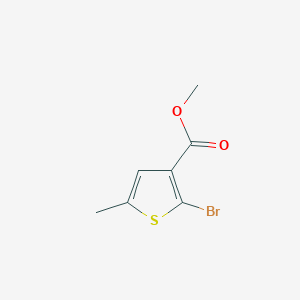

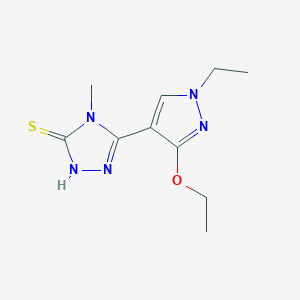
![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)

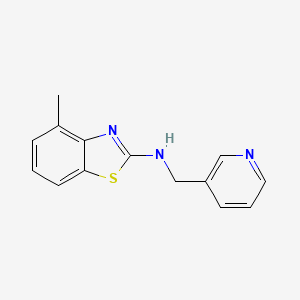
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)
![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)
